3-[(4-Methoxyphenyl)sulfonyl]-1,3-diphenylpropan-1-one
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Overview
Description
3-[(4-Methoxyphenyl)sulfonyl]-1,3-diphenylpropan-1-one: is a chemical compound with the following molecular formula:
C23H20O4
and a molecular weight of approximately 364.4 g/mol . Its structure consists of three aromatic rings connected by a central propanone moiety. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.Preparation Methods
Synthetic Routes::
Sulfonylation Reaction: The compound can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with 1,3-diphenylpropan-1-one under appropriate conditions. This reaction introduces the sulfonyl group onto the aromatic ring.
Base-Catalyzed Condensation: Another method involves the base-catalyzed condensation of 4-methoxybenzenesulfonyl hydrazide with 1,3-diphenylpropan-1-one, followed by oxidation to form the target compound.
Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, purification, and isolation techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Reactions::
Oxidation: The carbonyl group in the propanone moiety can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Oxidation: Reagents like potassium permanganate or chromic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Lewis acids or nucleophiles (e.g., amines).
Major Products:: The major products depend on the specific reaction conditions and reagents used. For example, reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Industry: May find applications in materials science or drug development.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While 3-[(4-Methoxyphenyl)sulfonyl]-1,3-diphenylpropan-1-one is relatively unique, it shares structural features with other sulfonylated compounds. Notable similar compounds include:
Indeglitazar: A PPAR pan-active anti-diabetic agent .
Other Sulfonylated Propanones: Explore related compounds with similar functional groups.
Properties
Molecular Formula |
C22H20O4S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H20O4S/c1-26-19-12-14-20(15-13-19)27(24,25)22(18-10-6-3-7-11-18)16-21(23)17-8-4-2-5-9-17/h2-15,22H,16H2,1H3 |
InChI Key |
JVTCRBRRWDUIEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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